molecular formula C14H21N3O2 B6527795 Morpholine, 4,4'-(3-pyridinylmethylene)bis- CAS No. 122713-47-7

Morpholine, 4,4'-(3-pyridinylmethylene)bis-

Cat. No.: B6527795
CAS No.: 122713-47-7
M. Wt: 263.34 g/mol
InChI Key: VOMVEDFXVDERHK-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(3-pyridinylmethylene)bis- is a chemical compound that features both morpholine and pyridine groups. This compound is of significant interest due to its unique structure, which combines the properties of both morpholine and pyridine, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4,4’-(3-pyridinylmethylene)bis- typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of transition metal catalysis and stereoselective synthesis methods are common to ensure high yields and purity. The reaction conditions are optimized to achieve efficient production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(3-pyridinylmethylene)bis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Morpholine, 4,4’-(3-pyridinylmethylene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine, 4,4’-(3-pyridinylmethylene)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4,4’-(3-pyridinylmethylene)bis- is unique due to its combination of morpholine and pyridine groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable in various applications, from chemical synthesis to biomedical research .

Properties

IUPAC Name

4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMVEDFXVDERHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CN=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354315
Record name Morpholine, 4,4'-(3-pyridinylmethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122713-47-7
Record name Morpholine, 4,4'-(3-pyridinylmethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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